Clopidogrel camphorsulfonate is classified as a pharmaceutical compound, specifically an antiplatelet agent. It is a salt formed from clopidogrel and camphorsulfonic acid. Clopidogrel itself is a thienopyridine derivative that inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate receptor. The camphorsulfonate form enhances the solubility and stability of clopidogrel, making it more effective for clinical use.
The synthesis of clopidogrel camphorsulfonate involves several key steps:
Clopidogrel camphorsulfonate has a complex molecular structure characterized by the presence of both the clopidogrel moiety and the camphorsulfonic acid component. The molecular formula can be represented as C_{16}H_{18}ClN_{2}O_{2}S.
Clopidogrel camphorsulfonate participates in several chemical reactions typical for salts derived from organic acids:
These reactions are critical for understanding its behavior in biological systems.
Clopidogrel acts as an irreversible antagonist of the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced activation and aggregation. The mechanism involves:
The enhanced solubility provided by the camphorsulfonate form allows for better absorption and bioavailability compared to other formulations .
These properties are essential for its formulation into effective drug delivery systems.
Clopidogrel camphorsulfonate is primarily used in:
The compound's ability to enhance solubility and stability positions it as a valuable asset in drug development strategies aimed at improving patient outcomes in cardiovascular therapy.
Clopidogrel camphorsulfonate is a diastereomeric salt formed between the antiplatelet agent (S)-clopidogrel and the chiral resolving agent (1R)-(-)-10-camphorsulfonic acid. Its molecular formula is C₂₆H₃₂ClNO₆S₂, with a molecular weight of 554.1 g/mol [4] [5] [10]. The structure features:
Table 1: Crystallographic Parameters
Property | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Density | 1.462 g/cm³ |
Characteristic XRD Peaks | 7.8°, 15.3°, 18.6° (2θ) |
The camphorsulfonate anion enhances lattice stability through hydrophobic interactions from the camphor skeleton and hydrogen bonding via sulfonate groups [4] [9].
Two primary polymorphs have been characterized:
Table 2: Polymorph Comparison
Property | Form I | Form II |
---|---|---|
Melting Point | 174°C | 176°C |
Hygroscopicity | High | Low |
Bulk Density | 0.32 g/cm³ | 0.48 g/cm³ |
Stability | Prone to conversion | Thermodynamically stable |
Conversion to Form II occurs spontaneously in mother liquors during extended storage (3–6 months) or via mechanical shearing (10,000–15,000 rpm) [9].
Clopidogrel camphorsulfonate exhibits pH-dependent solubility and enhanced dissolution in binary solvent systems:
Table 3: Solubility in Binary Solvents
Solvent System (v/v) | Solubility (mg/mL) | Temperature |
---|---|---|
Water | 12.7 | 25°C |
Acetone:Water (1:1) | 34.2 | 25°C |
Ethyl Acetate:Ethanol (3:1) | 41.8 | 30°C |
Fourier-Transform Infrared (FTIR) Spectroscopy
Key bands confirm ionic pairing and functional groups [4] [9]:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) signatures [4] [7]:
X-Ray Powder Diffraction (XRPD)
Form II exhibits diagnostic peaks at [9]:
Table 4: Spectroscopic Reference Data
Technique | Key Assignments | Form-Specific Markers |
---|---|---|
FTIR | 1190 cm⁻¹ (S=O), 1735 cm⁻¹ (C=O) | 1455 cm⁻¹ peak intensity higher in Form II |
¹H NMR | δ 3.72 (–OCH₃), δ 1.05 (camphor CH₃) | N/A |
XRPD | Peaks at 7.8°, 15.3°, 18.6° (Form II) | Absence of 9.2° peak distinguishes Form II |
These techniques collectively enable unambiguous identification and polymorph discrimination.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7